molecular formula C11H8ClFN2 B1425906 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine CAS No. 1256638-62-6

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine

Cat. No. B1425906
M. Wt: 222.64 g/mol
InChI Key: YCTJREZOXCOPKV-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been determined through various methods, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For example, some compounds are stored in an inert atmosphere, under -20C .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field : Pharmacology .
  • Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Protein Kinase Inhibitors for Cancer Treatment

  • Scientific Field : Oncology .
  • Summary of Application : Pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
  • Methods of Application : The reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target .
  • Results or Outcomes : The exact results or outcomes were not detailed in the source .

Agrochemical and Pharmaceutical Ingredients

  • Scientific Field : Agrochemistry and Pharmacology .
  • Summary of Application : Trifluoromethylpyridines (TFMP), which are derivatives of pyrimidines, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Building Block in Bio-active Compounds

  • Scientific Field : Biochemistry .
  • Summary of Application : Pyrimidine derivatives, such as 4-Chloro-6-ethyl-5-fluoropyrimidine, are used as building blocks in the preparation of bio-active compounds .
  • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These bio-active compounds are used in the creation of broad-spectrum triazole antifungal agents .

Fungicides

  • Scientific Field : Agrochemistry .
  • Summary of Application : Pyrimidine derivatives have been used in the development of fungicides .
  • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These fungicides might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .

Antiviral Activity

  • Scientific Field : Virology .
  • Summary of Application : Indole derivatives, which are related to pyrimidines, have shown antiviral activity .
  • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Safety And Hazards

Pyrimidine derivatives can have various safety and hazard classifications. For example, some compounds are classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 .

Future Directions

Pyrimidine derivatives hold substantial interest for organic, medicinal, and biological chemists . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTJREZOXCOPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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